1-(2-Trifluoromethylphenyl)imidazole
Overview
Description
“1-(2-Trifluoromethylphenyl)imidazole”, also known as TRIM, is a potent inhibitor of neuronal and inducible nitric oxide synthases . It inhibits endothelial NOS with lower potency . TRIM displays antinociceptive activity in vivo .
Synthesis Analysis
The synthesis of “1-(2-Trifluoromethylphenyl)imidazole” involves complex chemical processes .
Molecular Structure Analysis
The molecular formula of “1-(2-Trifluoromethylphenyl)imidazole” is C10H7F3N2 . Its molecular weight is 212.1712 . The IUPAC Standard InChI is InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H .
Chemical Reactions Analysis
The compound is known to inhibit serotonin-mediated vascular contractions without affecting cyclopiazonic acid-induced responses . It also causes a nonlinear rightward shift in the serotonin concentration-response curve, possibly via serotonin receptor modulation .
Physical And Chemical Properties Analysis
The compound has a melting point of 43°C and a boiling point of 75°C at 0.02mm . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to 20 mg/ml) . It is a white solid and is light sensitive .
Scientific Research Applications
Corrosion Inhibition
One notable application of imidazole derivatives, including those related to 1-(2-Trifluoromethylphenyl)imidazole, is in the field of corrosion inhibition. Research has demonstrated that certain imidazole derivatives effectively inhibit the corrosion of metals in acidic solutions. For instance, imidazole derivatives have been synthesized and shown to exhibit significant corrosion inhibition efficiencies, suggesting their potential application in protecting metals against corrosive environments. These derivatives are characterized by their strong adsorption following the Langmuir model and demonstrate mixed types of corrosion inhibition, indicating their utility in extending the life of metal components in various industrial applications (Prashanth et al., 2021).
Biological Activity and Pharmacology
Another critical area of application for imidazole derivatives is in medicinal chemistry, where these compounds exhibit a broad range of biological activities. For example, synthesized 1H-imidazoles have been evaluated for their biological activity, revealing clear structure-activity relationships. Certain derivatives have shown hormonal activity and antiproliferative effects against human breast cancer cell lines, in addition to inhibitory effects on cyclooxygenase enzymes. These findings highlight the potential of imidazole derivatives as therapeutic agents in cancer treatment and as inhibitors in biochemical pathways (Wiglenda et al., 2005).
Antioxidant and Enzyme Inhibition Activities
Imidazole derivatives have also been explored for their antioxidant and enzyme inhibition activities. A study on benzimidazole derivatives containing a 1,2,4-triazole ring synthesized via microwave technique revealed compounds with very good scavenging activity. These findings suggest the potential use of these derivatives as antioxidants, offering protective benefits against oxidative stress-related damages (Menteşe et al., 2013).
Quantum Chemical and Molecular Mechanics Studies
The conformational preferences, spectroscopic properties, and biological receptor inhibitory abilities of imidazole derivatives have been subjects of quantum chemical and molecular mechanics studies. These investigations have provided insights into the structural, nonlinear optical, electronic, and biological properties of imidazole derivatives. Such studies have significant implications for the design and development of new materials and drugs, demonstrating the versatility of imidazole derivatives in scientific research (Al-Otaibi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWBNCQUTXYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045217 | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57268339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-96-4 | |
Record name | TRIM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25371-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Trifluoromethylphenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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